molecular formula C3H4ClNO3S B8800539 2-Chloroethanesulphonyl isocyanate CAS No. 4794-41-6

2-Chloroethanesulphonyl isocyanate

Cat. No.: B8800539
CAS No.: 4794-41-6
M. Wt: 169.59 g/mol
InChI Key: GIWHJVQUZDWFDI-UHFFFAOYSA-N
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Description

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO, CAS 1189-71-5) is a highly reactive, versatile compound used extensively in organic synthesis. It combines both sulfonyl chloride (-SO₂Cl) and isocyanate (-NCO) functional groups, enabling dual reactivity in nucleophilic additions and cyclization reactions. CSI is particularly valuable for synthesizing heterocyclic compounds, sulfonamides, and urethane derivatives . Its applications span pharmaceuticals, polymers, and agrochemicals. Safety considerations include severe skin/eye irritation and toxicity upon inhalation or ingestion, necessitating stringent handling protocols .

Properties

CAS No.

4794-41-6

Molecular Formula

C3H4ClNO3S

Molecular Weight

169.59 g/mol

IUPAC Name

2-chloro-N-(oxomethylidene)ethanesulfonamide

InChI

InChI=1S/C3H4ClNO3S/c4-1-2-9(7,8)5-3-6/h1-2H2

InChI Key

GIWHJVQUZDWFDI-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares CSI with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

2-Chloroethyl Isocyanate (CAS 3068-34-6)

  • Reactivity : The isocyanate group (-NCO) reacts with amines, alcohols, and water to form ureas, carbamates, or urea derivatives. The chloroethyl moiety may undergo nucleophilic substitution.
  • Safety : Highly toxic; causes respiratory distress and severe irritation .

2-(Chloromethyl)Phenyl Isocyanate (CAS 52986-66-0)

  • Structure : Aromatic ring with -CH₂Cl and -NCO groups.
  • Reactivity : Combines electrophilic aromatic substitution (via -CH₂Cl) with isocyanate reactivity.
  • Applications : Building block for pharmaceuticals and agrochemicals. The aromatic backbone enhances stability compared to aliphatic isocyanates.
  • Safety : Similar hazards to other isocyanates; requires controlled environments .

2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)

  • Reactivity : Sulfonyl chloride (-SO₂Cl) reacts with amines or alcohols to form sulfonamides or sulfonate esters.
  • Applications: Key intermediate in synthesizing sulfonamide drugs and surfactants. Not used in polymer chemistry.
  • Safety : Moisture-sensitive; decomposes to release HCl gas .

Phenyl Isocyanate Derivatives

  • Example : Toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).
  • Reactivity : Aromatic isocyanates exhibit lower reactivity than CSI but are preferred in PU foams due to balanced mechanical properties.
  • Applications : Dominant in flexible PU foams (e.g., mattresses, insulation). CSI is avoided here due to excessive reactivity and toxicity .

Table 1: Comparative Analysis of CSI and Analogous Compounds

Property Chlorosulfonyl Isocyanate (CSI) 2-Chloroethyl Isocyanate 2-(Chloromethyl)Phenyl Isocyanate 2-Chloroethanesulfonyl Chloride
CAS No. 1189-71-5 3068-34-6 52986-66-0 1622-32-8
Molecular Formula ClSO₂NCO C₃H₄ClNO C₈H₆ClNO C₂H₄Cl₂O₂S
Key Functional Groups -SO₂Cl, -NCO -NCO -NCO, -CH₂Cl -SO₂Cl
Reactivity Dual (SO₂Cl and NCO) NCO-focused NCO and CH₂Cl SO₂Cl-focused
Applications Heterocycles, sulfonamides Specialty chemicals Pharmaceuticals Sulfonamide synthesis
Safety Hazards Severe irritation, toxicity High toxicity Moderate toxicity HCl release

Key Research Findings

  • However, its high reactivity often leads to uncontrollable polymerization, limiting industrial use .
  • Comparative Toxicity : CSI’s sulfonyl chloride group increases its toxicity compared to aliphatic isocyanates like 2-chloroethyl isocyanate. Both require rigorous exposure controls .
  • Functional Group Synergy : CSI’s dual functionality enables one-pot syntheses (e.g., sulfonylation followed by cyclization), a feature absent in compounds like 2-chloroethanesulfonyl chloride .

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